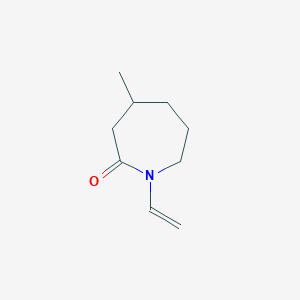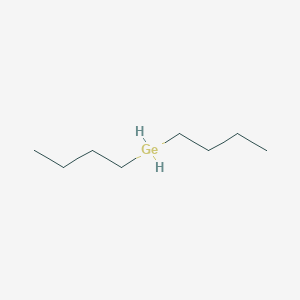
Dibutylgermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutylgermane can be synthesized through the reaction of germanium tetrachloride with butyl lithium in an inert atmosphere. The reaction typically proceeds as follows:
GeCl4+4BuLi→GeBu2+4LiCl
where Bu represents the butyl group. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Dibutylgermane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibutylgermanium oxide.
Reduction: It can be reduced to form germanium hydrides.
Substitution: this compound can participate in substitution reactions where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Dibutylgermanium oxide.
Reduction: Germanium hydrides.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Dibutylgermane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electronic properties
Wirkmechanismus
The mechanism by which dibutylgermane exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, potentially altering their function. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
- Tri-n-butylgermane
- Tetra-n-butylgermane
- Dibutylgermanium dichloride
- Dibutylgermanium oxide
Comparison: Dibutylgermane is unique due to its specific structure and reactivity. Compared to tri-n-butylgermane and tetra-n-butylgermane, this compound has fewer butyl groups, which affects its reactivity and physical properties. Dibutylgermanium dichloride and dibutylgermanium oxide are derivatives of this compound, with different functional groups that impart distinct chemical behaviors .
Eigenschaften
Molekularformel |
C8H20Ge |
|---|---|
Molekulargewicht |
188.87 g/mol |
IUPAC-Name |
dibutylgermane |
InChI |
InChI=1S/C8H20Ge/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
LYDMUSGVFPJYPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[GeH2]CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)
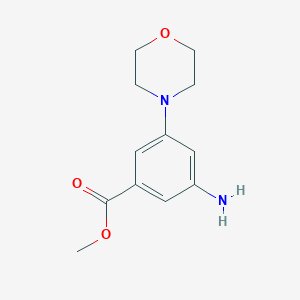
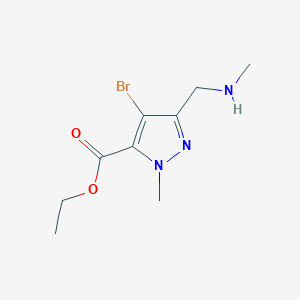
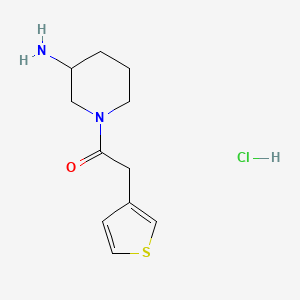
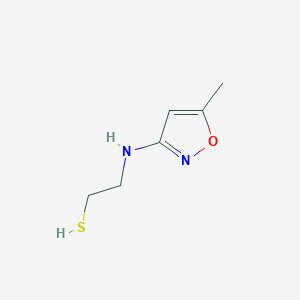
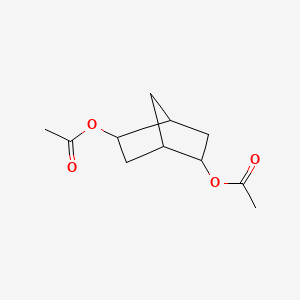
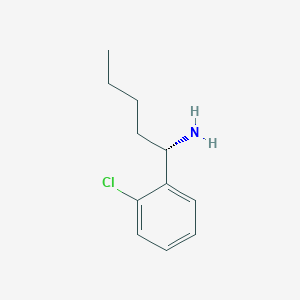
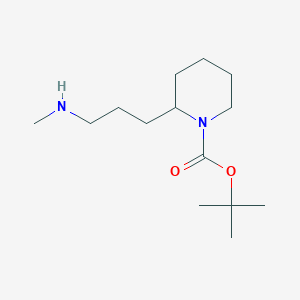
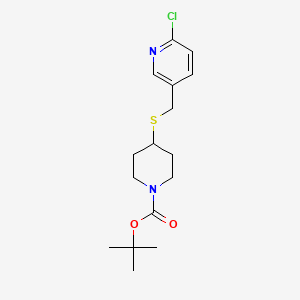
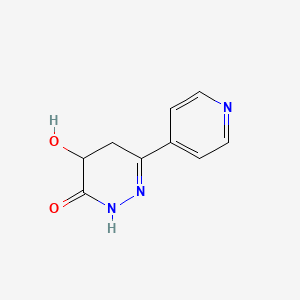


![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
